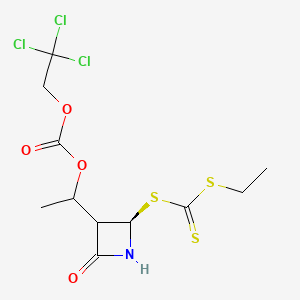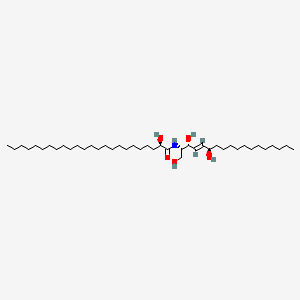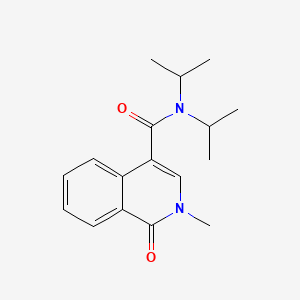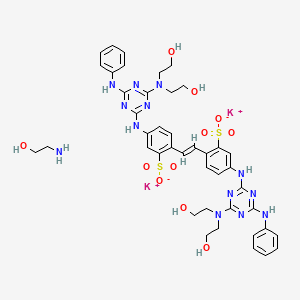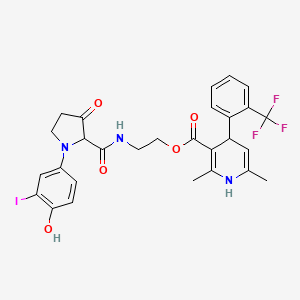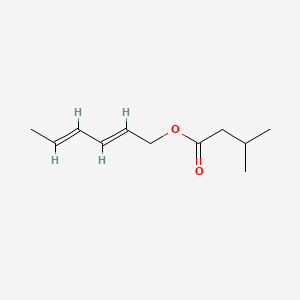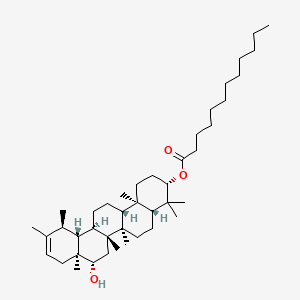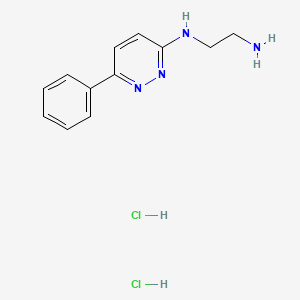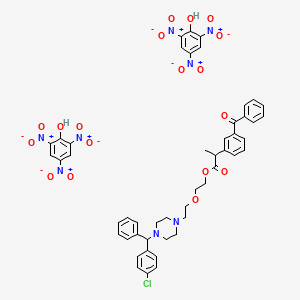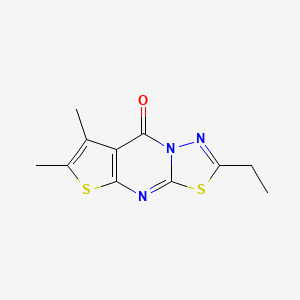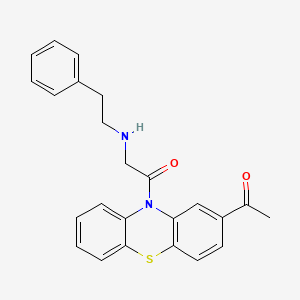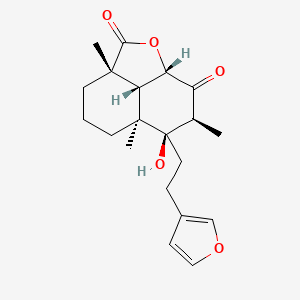
Ballotinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ballotinone is a naturally occurring diterpenoid compound found in the plant Ballota nigra . This compound has garnered attention due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ballotinone can be synthesized through organic synthesis methods involving the extraction and purification from Ballota nigra . The extraction process typically involves using solvents like methanol or ethanol to isolate the compound from plant material. Further purification steps may include chromatographic techniques to achieve a high-purity product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale extraction and purification processes. These methods are optimized to ensure the efficient recovery of this compound from plant sources while maintaining its structural integrity and biological activity.
Analyse Chemischer Reaktionen
Types of Reactions: Ballotinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to produce derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in reduction reactions.
Substitution: Various nucleophiles and electrophiles are used to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ballotinone serves as a precursor for the synthesis of other bioactive compounds and is used in chemical research to study diterpenoid structures and reactions.
Biology: The compound has been investigated for its effects on cellular processes and its potential as a bioactive agent in biological studies.
Medicine: this compound exhibits pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities. It has also shown potential in cancer research, particularly in inhibiting the activity of the HPV virus protein E6, which plays a role in cervical cancer.
Industry: The compound is used in the development of natural products and herbal medicines derived from Ballota nigra .
Wirkmechanismus
The mechanism by which ballotinone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer research, this compound has been shown to inhibit the activity of the HPV virus protein E6 by binding to its active site. This interaction prevents the formation of the p53-HPV oncoprotein complex, which is crucial for the molecular genesis of cervical cancer.
Vergleich Mit ähnlichen Verbindungen
Ballotinone is compared with other similar diterpenoids, such as marrubiin and ballonigrin . These compounds share structural similarities but exhibit different biological activities and properties. This compound's unique ability to inhibit the HPV virus protein E6 sets it apart from other diterpenoids and highlights its potential as a therapeutic agent.
List of Similar Compounds
Marrubiin
Ballonigrin
Other diterpenoids from Ballota nigra
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
61289-05-2 |
|---|---|
Molekularformel |
C20H26O5 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1S,4S,8S,9R,10S,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,11-dione |
InChI |
InChI=1S/C20H26O5/c1-12-14(21)15-16-18(2,17(22)25-15)7-4-8-19(16,3)20(12,23)9-5-13-6-10-24-11-13/h6,10-12,15-16,23H,4-5,7-9H2,1-3H3/t12-,15-,16+,18+,19+,20-/m1/s1 |
InChI-Schlüssel |
XOYLONZCXCRVKZ-XTDUBZMBSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C |
Kanonische SMILES |
CC1C(=O)C2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


